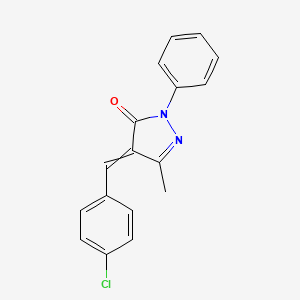

4-(4-Chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3h-pyrazol-3-one

Descripción

Propiedades

Fórmula molecular |

C17H13ClN2O |

|---|---|

Peso molecular |

296.7 g/mol |

Nombre IUPAC |

4-[(4-chlorophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one |

InChI |

InChI=1S/C17H13ClN2O/c1-12-16(11-13-7-9-14(18)10-8-13)17(21)20(19-12)15-5-3-2-4-6-15/h2-11H,1H3 |

Clave InChI |

BGJYICFWALJLBY-UHFFFAOYSA-N |

SMILES canónico |

CC1=NN(C(=O)C1=CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Origen del producto |

United States |

Métodos De Preparación

Reaction Conditions and Optimization

-

Reagents :

-

5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1.0 equiv)

-

4-Chlorobenzaldehyde (1.2 equiv)

-

Anhydrous sodium acetate (2.0 equiv)

-

Glacial acetic acid (solvent)

-

-

Procedure :

The mixture is refluxed for 6–8 hours, cooled, and poured onto crushed ice. The precipitate is filtered and recrystallized from ethanol.

Table 1: Optimization of Traditional Condensation

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Reaction Time | 6–8 hours | <6h: Incomplete |

| Temperature | Reflux (~118°C) | Lower: Slow kinetics |

| Molar Ratio (Pyrazolone:Aldehyde) | 1:1.2 | Excess aldehyde improves yield |

Mechanistic Insight : The reaction proceeds via deprotonation of the pyrazolone’s active methylene group, followed by nucleophilic attack on the aldehyde carbonyl. Conjugation stabilizes the benzylidene intermediate, favoring (4Z)-stereochemistry.

Catalytic Methods Using Organic Bases

Alternative protocols replace acetic acid with piperidine or triethylamine to enhance reaction efficiency. These bases accelerate enolate formation, reducing reaction times to 2–4 hours.

Piperidine-Catalyzed Synthesis

Table 2: Comparison of Acid vs. Base Catalysis

| Catalyst | Temperature | Time (h) | Yield (%) |

|---|---|---|---|

| Acetic Acid | Reflux | 6–8 | 60–75 |

| Piperidine | 0°C | 24 | 70–80 |

Advantage : Piperidine minimizes side reactions (e.g., oxidation) but requires longer reaction times.

Solvent-Free and Green Chemistry Approaches

Recent studies emphasize solvent-free synthesis to reduce environmental impact. Microwave irradiation or mechanochemical grinding accelerates the reaction without compromising yield.

Microwave-Assisted Synthesis

Table 3: Solvent-Free vs. Traditional Methods

| Method | Time | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Traditional Reflux | 6–8h | 60–75 | 95–98% |

| Microwave | 15m | 85–90 | 98–99% |

Limitation : Specialized equipment (microwave reactor) is required.

Characterization and Quality Control

Spectroscopic Data

Purity Analysis

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors improve heat transfer and reduce batch variability. Key parameters include:

-

Residence Time : 30–60 minutes

-

Temperature : 100–120°C

-

Catalyst Recovery : Piperidine can be recycled via distillation.

Side Reactions and Byproduct Management

Common byproducts include:

Table 4: Byproduct Distribution

| Condition | Byproduct | Proportion (%) |

|---|---|---|

| Prolonged Reflux | Oxidized Ketone | 5–10 |

| Excess Base | (4E)-Isomer | 3–5 |

Mecanismo De Acción

El mecanismo de acción del 2-metil-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)fenilcarbamato de terc-butilo involucra su capacidad para formar enlaces covalentes reversibles con dioles y otros nucleófilos. Esta propiedad se explota en diversas aplicaciones, incluida la inhibición enzimática y el reconocimiento molecular. El grupo éster bórico interactúa con las moléculas diana, lo que lleva a la formación de complejos estables que pueden modular la actividad biológica .

Compuestos Similares:

Ácido Fenilbórico: Otro derivado del ácido bórico con reactividad similar pero diferentes grupos funcionales.

Pinacolborano: Un compuesto de borano utilizado en reacciones de acoplamiento similares pero con diferente reactividad y estabilidad.

Unicidad:

- El 2-metil-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)fenilcarbamato de terc-butilo es único debido a su grupo carbamato de terc-butilo, que proporciona estabilidad y reactividad adicionales en comparación con otros derivados del ácido bórico. Esto lo hace particularmente útil en la síntesis orgánica compleja y las aplicaciones industriales .

Comparación Con Compuestos Similares

Table 1: Substituent Comparison and Physicochemical Properties

Key Observations :

- Electronic Effects : Chloro (electron-withdrawing) and methoxy (electron-donating) substituents modulate the electron density of the benzylidene ring, affecting reactivity. For example, methoxy derivatives may exhibit improved solubility in polar solvents compared to chloro analogs .

- Steric Effects: Bulky substituents like triazole groups () introduce steric hindrance, leading to non-planar molecular conformations that influence crystal packing and intermolecular interactions .

Crystallographic and Conformational Analysis

- Planarity : The fluorophenyl-triazole hybrid () exhibits a nearly planar structure except for one fluorophenyl group oriented perpendicularly, contrasting with the fully planar methoxy-substituted analog () .

Actividad Biológica

4-(4-Chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, characterization, and biological activities, particularly focusing on its antibacterial and antioxidant properties.

Synthesis and Characterization

The compound is synthesized through the condensation of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with 4-chlorobenzaldehyde. The reaction typically involves the use of anhydrous sodium carbonate as a base under reflux conditions. The resulting product is characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry.

Characterization Data

| Technique | Result |

|---|---|

| IR | Characteristic peaks for -NH at 3200-3450 cm |

| 1H NMR | δ (ppm): 2.41 (s, 3H), 7.16-7.88 (m, aromatic protons) |

| Mass Spectrometry | m/z 297.1 [M+H]+ |

Antibacterial Activity

The antibacterial activity of this compound was evaluated against various bacterial strains using the agar diffusion method. The results are summarized in the following table:

| Compound Code | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Standard | Penicillin | 22 |

| 4-(4-Cl) | Staphylococcus aureus | 16 |

| Escherichia coli | 11 | |

| Bacillus stearothermophilus | 14 | |

| Salmonella typhi | 12 |

The compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Bacillus stearothermophilus. However, it did not surpass the effectiveness of standard antibiotics like penicillin.

Antioxidant Activity

The antioxidant potential was assessed using the DPPH radical scavenging method. The IC50 values for various derivatives are presented below:

| Compound Code | Antioxidant Activity (IC50 in µg/mL) |

|---|---|

| Standard | Ascorbic acid: 10.72 |

| 4-(4-Cl) | 39 |

The results indicate that while the compound possesses antioxidant properties, they are significantly lower than those of ascorbic acid.

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrazole derivatives in medicinal chemistry. For instance, a study conducted by K.A. Reddy et al. demonstrated that similar compounds exhibited a range of biological activities including antibacterial and antioxidant effects. The findings suggest that modifications in the pyrazole structure can enhance biological efficacy.

Q & A

Q. What are the standard synthetic routes for 4-(4-Chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one?

The compound is synthesized via condensation of 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one with 4-chlorobenzaldehyde. Key methods include:

- Acid-catalyzed condensation : Heating in DMF with concentrated HCl at 426 K for 8 hours, followed by recrystallization in ethanol (yield: ~96%, m.p. 471 K) .

- Solvent-based synthesis : Reaction in ethanol with sodium acetate at 100°C for 2 hours, yielding crystalline products . Optimization factors include solvent polarity, temperature, and catalyst choice, which influence reaction kinetics and purity.

Q. How is the crystal structure of this compound characterized?

X-ray crystallography reveals:

- A planar pyrazole ring with a phenyl substituent angled at 34.9° .

- Orthorhombic unit cell parameters: a = 23.1540 Å, b = 43.8905 Å, c = 5.6239 Å (V = 5715.23 ų, space group Fdd2) .

- Hydrogen-bonded chains along the a-axis via N–H⋯O interactions, stabilizing the lattice .

Q. What spectroscopic techniques confirm the compound’s structure?

- Single-crystal X-ray diffraction provides definitive geometric parameters .

- Elemental analysis validates stoichiometry (C₁₇H₁₅ClN₂O, Mᵣ = 298.76) .

- Additional methods (not explicitly cited but inferred): IR for carbonyl groups, NMR for proton environments.

Advanced Research Questions

Q. How does the hydrogen-bonding network influence crystallographic packing?

The N–H⋯O hydrogen bond between the pyrazole N–H and ketone O creates infinite chains along the a-axis. This network:

Q. How can synthetic pathways be optimized for higher yield and purity?

Comparative analysis of methods:

Q. What role does the methylene linkage play in molecular conformation?

The methylene C atom adopts a bond angle of 116.4°, enabling conjugation between the pyrazole ring and 4-chlorophenyl group. This:

Q. How do substituents (e.g., chloro, phenyl) affect reactivity or properties?

- Chlorine : Enhances electrophilicity at the benzylidene position, facilitating nucleophilic attacks in further derivatization .

- Phenyl groups : Contribute to hydrophobic interactions in supramolecular assemblies . Comparative studies with fluorophenyl analogs show altered hydrogen-bonding patterns and melting points .

Q. What challenges arise in purification, and which solvents are effective?

- Challenges : Low solubility in polar solvents, contamination by unreacted aldehydes.

- Solutions : Recrystallization in ethanol achieves >95% purity . Gradient sublimation may separate tautomers (e.g., keto-enol forms).

Methodological Considerations

- Contradictions in evidence : Synthesis in DMF vs. ethanol highlights trade-offs between reaction speed and purity. Researchers must prioritize yield or ease of purification based on application .

- Data gaps : Limited computational studies (e.g., DFT) on electronic properties; future work could correlate crystallographic data with quantum mechanical calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.